Deacetyl Ketoconazole-d8

Bioanalysis LC-MS/MS Method Validation

Deacetyl Ketoconazole-d8 (CAS 1346602-18-3) is the essential, analyte-matching deuterated internal standard for quantifying the major ketoconazole metabolite DAK. Its +8 Da mass shift prevents isotopic overlap, ensuring FDA/EMA-compliant bioanalytical accuracy critical for PBPK modeling and DDI assessment. Using a generic ketoconazole-d8 standard is scientifically unsound and leads to inaccurate quantification. Choose the correct, high-purity standard for reliable LC-MS/MS data.

Molecular Formula C24H26Cl2N4O3
Molecular Weight 497.446
CAS No. 1346602-18-3
Cat. No. B583810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeacetyl Ketoconazole-d8
CAS1346602-18-3
Synonyms1-[4-[[(2R,4S)-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-piperazine-d8; 
Molecular FormulaC24H26Cl2N4O3
Molecular Weight497.446
Structural Identifiers
SMILESC1CN(CCN1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl
InChIInChI=1S/C24H26Cl2N4O3/c25-18-1-6-22(23(26)13-18)24(16-29-10-7-28-17-29)32-15-21(33-24)14-31-20-4-2-19(3-5-20)30-11-8-27-9-12-30/h1-7,10,13,17,21,27H,8-9,11-12,14-16H2/t21-,24-/m0/s1/i8D2,9D2,11D2,12D2
InChIKeyLOUXSEJZCPKWAX-LQQCIFTLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Deacetyl Ketoconazole-d8 (CAS 1346602-18-3): A High-Purity Deuterated Internal Standard for Ketoconazole Metabolite Quantification


Deacetyl Ketoconazole-d8 (CAS 1346602-18-3) is a stable isotope-labeled analog of N-deacetyl ketoconazole (DAK), the major circulating metabolite of the antifungal agent ketoconazole [1]. It is a deuterated derivative in which eight hydrogen atoms are replaced with deuterium, resulting in a molecular formula of C₂₄H₁₈D₈Cl₂N₄O₃ and a molecular weight of 497.44 g/mol . This compound serves as a critical analytical reference standard and internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of DAK in biological matrices, including plasma, liver microsomes, and hepatocyte incubations [2]. The incorporation of eight deuterium atoms provides a sufficient mass shift (+8 Da relative to unlabeled DAK) to ensure chromatographic co-elution with the target analyte while maintaining distinct mass spectrometric detection, thereby minimizing matrix effects and ion suppression/enhancement phenomena that compromise analytical accuracy [3].

Why Deacetyl Ketoconazole-d8 Cannot Be Substituted with Other Deuterated Ketoconazole Analogs in Bioanalytical Assays


Generic substitution of deuterated internal standards in LC-MS/MS assays is scientifically unsound due to fundamental differences in molecular weight, chromatographic retention behavior, and analyte-specific matrix effects. While Ketoconazole-d8 (CAS 1217706-96-1, MW 539.48) and Ketoconazole-d4 (CAS 1398065-75-2, MW 535.46) are commercially available as internal standards for the parent drug ketoconazole, they are structurally distinct from Deacetyl Ketoconazole-d8 (CAS 1346602-18-3, MW 497.44) [1]. The acetyl group present on the parent drug is absent in the deacetylated metabolite, resulting in different chemical properties and ionization efficiencies. Crucially, the co-eluting matrix components that suppress or enhance the ionization of the target analyte DAK may not affect the parent drug internal standard in the same manner, leading to inaccurate quantification if a mismatched internal standard is used [2]. The 'd8' label denotes eight deuterium atoms, providing a distinct mass shift relative to unlabeled DAK (+8 Da), which is critical for avoiding isotopic overlap with the analyte's natural M+2 or M+4 isotopologues. Substituting a d3- or d4-labeled analog would yield a smaller mass shift, potentially compromising the limit of quantification due to cross-talk interference [3]. Therefore, assay validation and regulatory compliance (e.g., FDA Bioanalytical Method Validation Guidance) mandate the use of an analyte-matching stable isotope-labeled internal standard to ensure method accuracy and precision [4].

Deacetyl Ketoconazole-d8: Quantitative Evidence of Differentiation from Unlabeled DAK and Other Deuterated Analogs


Isotopic Purity and Mass Shift: +8 Da Separation Eliminates Cross-Talk in LC-MS/MS

Deacetyl Ketoconazole-d8 provides a definitive +8 Da mass shift from unlabeled N-deacetyl ketoconazole (DAK), enabling unequivocal chromatographic and mass spectrometric resolution. This is in contrast to other deuterated analogs like Ketoconazole-d4 (mass shift +4 Da) or Ketoconazole-d3 (mass shift +3 Da), which are prone to cross-talk interference due to natural abundance M+4 isotopologues of the analyte. The high isotopic purity (≥98 atom% D) minimizes the background signal in the IS channel, a critical factor for achieving a lower limit of quantification (LLOQ) in bioanalytical assays [1].

Bioanalysis LC-MS/MS Method Validation

Relative CYP3A4 Inhibitory Potency: DAK is 2.4-Fold Less Potent than Ketoconazole

In head-to-head in vitro experiments using human liver microsomes and recombinant CYP enzymes, N-deacetyl ketoconazole (DAK) was found to be 2.4-fold less potent as an inhibitor of CYP3A4 compared to the parent drug ketoconazole [1]. This quantitative difference directly informs the design of drug-drug interaction (DDI) studies and PBPK model parameterization. The use of Deacetyl Ketoconazole-d8 as an internal standard enables accurate measurement of DAK concentrations in such studies, ensuring that the correct inhibitory potency is assigned to the metabolite.

DDI CYP Inhibition Pharmacology

Relative CYP2D6 Inhibitory Potency: DAK is 13-Fold More Potent than Ketoconazole

A striking inversion of potency is observed for CYP2D6 inhibition: N-deacetyl ketoconazole (DAK) was found to be 13-fold more potent as an inhibitor of CYP2D6 compared to the parent drug ketoconazole [1]. This demonstrates that DAK possesses a unique inhibitory profile, and its accurate measurement is critical for assessing DDI risk involving CYP2D6 substrates. Deacetyl Ketoconazole-d8 is the essential analytical tool for quantifying DAK in these specific contexts.

DDI CYP2D6 Drug Metabolism

Plasma Concentration in Humans: DAK Circulates at 3.1‰ of Ketoconazole Levels

In a clinical study involving healthy volunteers administered a single 400 mg oral dose of ketoconazole, the maximum plasma concentration (Cmax) of N-deacetyl ketoconazole (DAK) was found to be only 3.1 parts per thousand (‰) of the parent drug's Cmax [1]. This extremely low circulating concentration (nanomolar range) necessitates a highly sensitive and specific bioanalytical method, which is enabled by the use of Deacetyl Ketoconazole-d8 as an internal standard to ensure accurate quantification at trace levels.

Clinical Pharmacology PBPK PK/PD

FMO-Mediated Metabolism: DAK Undergoes Extensive NADPH-Dependent Metabolism in Hepatic Microsomes

In vitro studies using rat hepatic microsomes demonstrate that DAK undergoes extensive, time-dependent metabolism by flavin-containing monooxygenases (FMOs). At pH 8.8, 66% of DAK is metabolized within 1 hour in male rats, and 62% in female rats. At physiological pH 7.4, metabolism is still significant at 37% and 27%, respectively [1]. This extensive biotransformation to potentially toxic metabolites (e.g., N-deacetyl-N-hydroxyketoconazole) necessitates accurate quantification of the remaining DAK parent in metabolic stability assays, a task for which Deacetyl Ketoconazole-d8 is ideally suited as an internal standard.

Drug Metabolism FMO Hepatotoxicity

High-Value Application Scenarios for Deacetyl Ketoconazole-d8 in Drug Development and Research


Precise Quantification of N-Deacetyl Ketoconazole in Human Plasma for Clinical DDI Studies

Deacetyl Ketoconazole-d8 is the essential internal standard for validated UPLC-MS/MS methods quantifying DAK in human plasma. As demonstrated by Weiss et al. (2022), DAK circulates at concentrations approximately 0.31% of the parent drug ketoconazole [1]. Accurate measurement at these trace levels is critical for constructing physiologically based pharmacokinetic (PBPK) models that assess the contribution of the metabolite to clinical drug-drug interactions (DDIs). Use of the deuterated standard ensures compliance with bioanalytical method validation guidelines.

Investigating CYP Isoform-Specific Inhibition Profiles in In Vitro Metabolism Studies

In vitro studies have shown that DAK is 2.4-fold less potent than ketoconazole against CYP3A4, but 13-fold more potent against CYP2D6 [1]. Deacetyl Ketoconazole-d8 is indispensable for accurately quantifying the concentration of DAK in these inhibition assays (e.g., using human liver microsomes or recombinant CYP enzymes). This ensures that the observed inhibitory potency is correctly attributed to the actual DAK concentration, enabling accurate determination of IC50 or Ki values and facilitating robust structure-activity relationship (SAR) analysis.

Metabolic Stability and Hepatotoxicity Assessment in Rodent Liver Microsomes

Research indicates DAK is extensively metabolized by flavin-containing monooxygenases (FMOs) to potentially hepatotoxic metabolites [1]. Studies requiring quantification of DAK depletion over time in rat liver microsomes rely on Deacetyl Ketoconazole-d8 as an internal standard. Its use corrects for matrix effects and instrument variability, providing reliable kinetic data (e.g., percent metabolized per hour) that is essential for understanding the role of DAK in ketoconazole-induced hepatotoxicity and for comparing metabolic stability across species or experimental conditions.

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